Ortho vs. Para Positional Isomerism: Physicochemical and Conformational Differentiation
The ortho-substituted benzoic acid of CAS 392739-38-7 (2-isomer) enables a six-membered intramolecular hydrogen bond between the carboxylic acid OH and the bridging secondary amine NH (N–H···O=C–OH), a conformational stabilization unavailable to the para-substituted isomer CAS 330850-44-7. PubChem computed descriptors report XLogP3-AA = 2.5 for the 2-isomer [1]; while XLogP3-AA for the 4-isomer has not been reported in the same database, the absence of the intramolecular H-bond in the 4-isomer is expected to increase apparent hydrophilicity and alter chromatographic retention. The 2-isomer's ortho-carboxylic acid also positions the acidic proton in closer proximity (≈2.5–3.0 Å) to the triazolopyrimidine N1 and N3 nitrogens, potentially modulating pKa and metal-chelation behavior [2].
| Evidence Dimension | Intramolecular hydrogen bonding capacity and computed lipophilicity |
|---|---|
| Target Compound Data | 2-isomer (CAS 392739-38-7): XLogP3-AA = 2.5; capable of 6-membered intramolecular H-bond (COOH···HN) [1] |
| Comparator Or Baseline | 4-isomer (CAS 330850-44-7): intramolecular H-bond not geometrically possible; XLogP3-AA not independently reported in PubChem |
| Quantified Difference | Qualitative geometric distinction; XLogP3-AA difference not directly quantified due to missing comparator data |
| Conditions | In silico computed properties (PubChem 2021.05.07 release, XLogP3 3.0 algorithm) |
Why This Matters
Intramolecular H-bonding directly impacts compound solubility, permeability, and protein binding – key variables in assay reproducibility and formulation, making the 2-isomer a distinct chemical entity from the 4-isomer for procurement decisions.
- [1] PubChem. 2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid – Computed Properties, XLogP3-AA. PubChem CID 743046. https://pubchem.ncbi.nlm.nih.gov/compound/392739-38-7. View Source
- [2] PubChem. 2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid – 2D Conformer and InChIKey FDSRVDAVPHJKDL-UHFFFAOYSA-N. https://pubchem.ncbi.nlm.nih.gov/compound/392739-38-7. View Source
